trans-1-(Tert-butoxycarbonyl)-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid
Description
Chemical Identity and Structural Classification
trans-1-(Tert-butoxycarbonyl)-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid belongs to the pyrrolidine family of heterocyclic compounds, specifically classified as a substituted pyrrolidine-3-carboxylic acid derivative. The compound features a five-membered nitrogen-containing ring structure with distinct substituents at the 1-, 3-, and 4-positions. The molecular architecture incorporates a tert-butoxycarbonyl protecting group at the nitrogen atom, a carboxylic acid functionality at the 3-position, and a cyclohexylmethyl substituent at the 4-position. This structural arrangement places the compound within the broader category of protected amino acid derivatives, which are fundamental building blocks in peptide synthesis and medicinal chemistry.
The stereochemical designation "trans" indicates the specific spatial arrangement of substituents on the pyrrolidine ring, where the carboxylic acid group at position 3 and the cyclohexylmethyl group at position 4 are positioned on opposite faces of the ring plane. This stereochemical configuration is crucial for the compound's biological activity and synthetic utility. The compound's structural complexity arises from the combination of multiple functional groups, each contributing distinct chemical properties and reactivity patterns that enable its use in sophisticated synthetic transformations.
The molecular formula C17H29NO4 reflects the compound's substantial molecular framework, encompassing seventeen carbon atoms, twenty-nine hydrogen atoms, one nitrogen atom, and four oxygen atoms. This composition demonstrates the compound's relatively high molecular weight and lipophilic character, influenced significantly by the cyclohexylmethyl substituent and the tert-butoxycarbonyl protecting group. The presence of both hydrophilic and lipophilic regions within the molecule creates amphiphilic properties that influence its solubility characteristics and biological interactions.
Nomenclature and Alternative Designations
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds with multiple substituents. Alternative systematic names include (3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclohexylmethyl)pyrrolidin and (3R,4R)-rel-4-(cyclohexylmethyl)-1,3-pyrrolidinedicarboxylic acid 1-(tert-butyl) ester. These variations reflect different approaches to naming the compound while maintaining chemical accuracy and clarity.
Properties
IUPAC Name |
(3R,4R)-4-(cyclohexylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-17(2,3)22-16(21)18-10-13(14(11-18)15(19)20)9-12-7-5-4-6-8-12/h12-14H,4-11H2,1-3H3,(H,19,20)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYWEDOOYXRWOE-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)CC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)CC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction:
tert-Butoxycarbonyl (Boc) Protection
The Boc group is introduced to protect the pyrrolidine nitrogen prior to alkylation. This step employs tert-butyl chloroformate and triethylamine in dichloromethane (DCM) at 0°C, achieving >95% yield. Excess base ensures complete deprotonation of the amine, while low temperatures suppress side reactions.
Optimization Data:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0°C | Minimizes Boc migration |
| Solvent | DCM | Enhances solubility |
| Molar Ratio (Boc:Amine) | 1.2:1 | Prevents overprotection |
Cyclohexylmethyl Substitution
Alkylation at the 4-position is achieved using cyclohexylmethyl bromide under strongly basic conditions. Potassium tert-butoxide in dimethylformamide (DMF) facilitates deprotonation, enabling nucleophilic attack on the alkyl halide. Alternatively, Pd₂(dba)₃ and BINAP ligands enable Suzuki-Miyaura coupling for stereocontrolled installation.
Industrial-Scale Protocol:
-
Alkylation : React Boc-protected pyrrolidine with cyclohexylmethyl bromide in methanol/HCl.
-
Neutralization : Treat with NaOH to isolate the alkylated intermediate.
-
Carboxylation : Oxidize the 3-position using HNO₃/acetic acid.
Catalytic and Industrial Methods
Palladium-Catalyzed Coupling
A high-yielding route reported by Ambeed Laboratories employs Pd₂(dba)₃ and rac-BINAP to couple 1-chloroisoquinoline with the Boc-protected pyrrolidine precursor. Key conditions include:
-
Solvent : Degassed toluene
-
Base : Sodium tert-butoxide
-
Temperature : Reflux (110°C)
Yield Data:
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Coupling | 40 | 98.5 |
| Deprotection | 85 | 99.2 |
Continuous Flow Synthesis
Industrial production leverages continuous flow reactors to enhance reproducibility. A representative process involves:
-
Mixing Zone : Combine Boc-pyrrolidine and cyclohexylmethyl bromide in DMF.
-
Reaction Zone : Heat to 80°C with KOtBu.
-
Quench Zone : Neutralize with acetic acid.
This method reduces reaction time from 12 hours (batch) to 2 hours, with a space-time yield of 1.2 kg·L⁻¹·h⁻¹.
Analytical and Purification Strategies
Chiral Resolution
Chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns resolves enantiomers (99.9% ee). Mobile phases of hexane/isopropanol (90:10) achieve baseline separation in <15 minutes.
Crystallization Optimization
Recrystallization from ethyl acetate/hexane (1:3) yields needle-like crystals suitable for X-ray diffraction. Key parameters:
-
Cooling rate: 0.5°C/min
-
Seed crystal size: 50–100 µm
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| Pd-catalyzed coupling | High stereoselectivity | Costly catalysts | Lab-scale |
| Industrial alkylation | Low cost, scalable | Moderate enantiomeric control | Pilot/Production |
| Continuous flow | Rapid, consistent output | High capital investment | Large-scale |
Chemical Reactions Analysis
Types of Reactions: : This compound is known to undergo several types of chemical reactions, including:
Oxidation: : It can undergo oxidation reactions at the cyclohexylmethyl group, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can target the carboxylic acid group, possibly converting it to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur at the nitrogen or carbon positions, involving reagents such as alkyl halides.
Common Reagents and Conditions: : Reagents used commonly include:
Sodium hydride (base)
Lithium aluminum hydride (reducing agent)
Potassium permanganate (oxidizing agent)
Major Products
Oxidation typically yields ketones or carboxylic acids depending on the extent of the reaction.
Reduction can produce alcohols or amines, contingent on the reaction specifics.
Scientific Research Applications
Trans-1-(Tert-butoxycarbonyl)-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules.
Biology: : It serves as a model compound for studying the behavior of similar structures in biological systems.
Industry: : Utilized in the production of polymers, resins, and other materials requiring precise organic synthesis pathways.
Mechanism of Action
The compound’s mechanism of action primarily involves its interaction with molecular targets through its functional groups:
Cyclohexylmethyl: group provides steric bulk, potentially influencing binding affinity with target molecules.
Boc group: serves as a protective group, modulating reactivity during synthetic processes.
Carboxylic acid: group is active in forming hydrogen bonds and ionic interactions with biological targets, thereby affecting molecular pathways.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares key structural features, molecular formulas, and weights of the target compound with analogs from the evidence:
Key Observations:
- Aromatic Groups: Halogenated (Br, Cl, F) or polar (CN) substituents influence electronic properties. For example, fluorophenyl analogs exhibit electron-withdrawing effects, which may stabilize the molecule or alter reactivity . Piperidine vs.
Biological Activity
Trans-1-(Tert-butoxycarbonyl)-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid, often abbreviated as Boc-cyclohexylmethyl-pyrrolidine, is a synthetic organic compound notable for its structural features and potential biological activities. This compound belongs to the pyrrolidine class and is characterized by a tert-butoxycarbonyl (Boc) protecting group, a cyclohexylmethyl substituent, and a carboxylic acid functional group. Its unique structure makes it a candidate for various applications in medicinal chemistry and biological research.
- Molecular Formula : C17H29NO4
- Molar Mass : 311.42 g/mol
- Density : 1.115 g/cm³
- Boiling Point : 440.2 ± 38.0 °C (Predicted)
- pKa : 4.47 ± 0.40 (Predicted)
| Property | Value |
|---|---|
| Molecular Formula | C17H29NO4 |
| Molar Mass | 311.42 g/mol |
| Density | 1.115 g/cm³ |
| Boiling Point | 440.2 ± 38.0 °C |
| pKa | 4.47 ± 0.40 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The Boc group serves as a protective moiety during synthesis, while the cyclohexylmethyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
- Enzyme Interactions : The compound has been investigated for its role in enzyme-substrate interactions, particularly in studies focusing on protease inhibition and modulation of enzymatic pathways.
- Receptor Binding : Preliminary studies suggest that the compound may exhibit affinity towards certain receptors, which could be explored further in the context of drug development.
Case Studies
Research into the biological activity of this compound has yielded promising results:
- Study on Enzyme Inhibition : A study demonstrated that derivatives of pyrrolidine compounds, including this compound, showed significant inhibition against specific proteases involved in disease pathways .
- Neuroprotective Effects : Another investigation highlighted the potential neuroprotective properties related to NMDA receptor antagonism, where structural modifications led to enhanced binding affinities and selectivity towards neuroprotective pathways .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| trans-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid | Lacks cyclohexylmethyl group | Moderate enzyme inhibition |
| trans-1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | Contains chlorophenyl instead | High receptor binding affinity |
| trans-1-(Tert-butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | Contains fluorophenyl group | Enhanced neuroprotective effects |
Q & A
Basic Research Questions
Q. What are the key synthetic steps and reagents for preparing trans-1-(Tert-butoxycarbonyl)-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid?
- Answer : The synthesis typically involves:
Cyclization : Formation of the pyrrolidine ring using bases like sodium hydride or potassium carbonate .
Substituent Introduction : Alkylation or coupling reactions to introduce the cyclohexylmethyl group, often requiring anhydrous conditions and catalysts like Pd for cross-coupling .
Boc Protection : Reaction with tert-butyl chloroformate in the presence of triethylamine to install the Boc group .
Carboxylic Acid Activation : Use of reagents like DCC or EDC for carboxylate functionalization .
- Critical Reagents : tert-Butyl chloroformate, triethylamine, sodium hydride, Pd catalysts (e.g., Pd(PPh₃)₄) .
Q. What is the role of the tert-butoxycarbonyl (Boc) group in this compound, and how is it removed?
- Answer : The Boc group protects the pyrrolidine nitrogen during synthesis to prevent unwanted side reactions (e.g., nucleophilic attack). It is removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) to regenerate the free amine .
Q. Which analytical techniques are critical for characterizing this compound and verifying its stereochemistry?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent integration .
- Chiral HPLC/CE : To validate enantiomeric purity (>99% ee) using chiral stationary phases .
- Mass Spectrometry (HRMS) : For molecular weight confirmation .
- X-ray Crystallography : Resolve absolute stereochemistry in crystalline derivatives .
Q. What are common side reactions during synthesis, and how are they mitigated?
- Answer :
- Racemization : Minimized by using low-temperature conditions (-20°C) and non-polar solvents (e.g., THF) during Boc protection .
- Ring-Opening : Controlled by avoiding strong nucleophiles in the reaction medium .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes byproducts .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during asymmetric synthesis of this compound?
- Answer :
- Chiral Catalysts : Use of enantioselective catalysts like Jacobsen’s Co-salen complexes for alkylation steps .
- Chiral Auxiliaries : Temporary stereochemical control via Evans oxazolidinones or Oppolzer’s sultams .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate enantiomers .
Q. How do structural modifications (e.g., substituent changes) impact biological activity in related pyrrolidine derivatives?
- Answer :
- Substituent Effects :
- Hydrophobic Groups (e.g., cyclohexylmethyl) : Enhance membrane permeability and target binding (e.g., enzyme active sites) .
- Electron-Withdrawing Groups (e.g., Cl) : Increase metabolic stability but may reduce solubility .
- Case Study : Replacing phenyl with fluoromethyl in analogs improves CNS penetration but alters selectivity for GABA receptors .
Q. How can contradictory bioactivity data from analogs with similar substituents be resolved?
- Answer :
Structural Analysis : Compare X-ray/NMR data to rule out stereochemical discrepancies .
Binding Assays : Use SPR or ITC to measure affinity differences caused by subtle substituent positioning (e.g., ortho vs. para isomers) .
Computational Modeling : MD simulations to assess conformational flexibility and docking poses .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Answer :
- Molecular Docking (AutoDock Vina) : Predict binding modes to receptors (e.g., ion channels) using PDB structures .
- Free Energy Perturbation (FEP) : Quantify binding energy changes due to substituent modifications .
- ADMET Prediction (SwissADME) : Estimate pharmacokinetic properties like LogP and BBB permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
